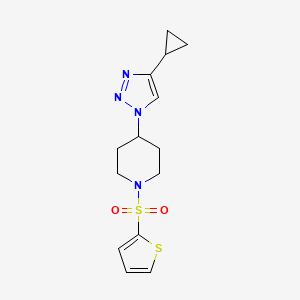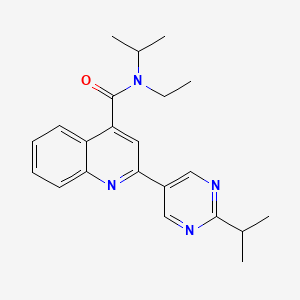![molecular formula C21H26N4O3 B5901682 N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5901682.png)
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as an anticancer agent.
Mechanism of Action
The exact mechanism of action of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide is not fully understood, but it is believed to involve the activation of procaspase-3, a protein involved in the apoptotic pathway. N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide binds to procaspase-3, inducing a conformational change that results in the activation of caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3, as mentioned above. It has also been shown to inhibit tumor growth in vivo, without causing significant toxicity to normal tissues. N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has been shown to be effective in combination with other anticancer agents, such as paclitaxel and carboplatin.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal tissues. N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has also been shown to be effective in combination with other anticancer agents, which could potentially improve treatment outcomes. One limitation of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide research. One area of interest is the development of more soluble analogues of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide, which could improve its efficacy in vivo. Another potential direction is the investigation of the use of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide in combination with other anticancer agents, with the goal of improving treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide, which could lead to the development of more targeted and effective cancer treatments.
Synthesis Methods
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide can be synthesized through a multistep process that involves the reaction of succinic anhydride with cyclopentylamine, followed by the reaction of the resulting succinimide with N-allyl-N'-[3-(dimethylamino)propyl]carbodiimide and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The final product is purified through column chromatography.
Scientific Research Applications
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has been shown to selectively induce apoptosis (cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has been tested in vitro and in vivo in various cancer models, including breast, prostate, and ovarian cancer.
properties
IUPAC Name |
N-cyclopentyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N'-prop-2-enylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-14-25(20(27)13-12-18(26)22-17-10-6-7-11-17)15-19-23-21(24-28-19)16-8-4-3-5-9-16/h2-5,8-9,17H,1,6-7,10-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVIXTWNGTZJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)


![3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohexylcarbonyl)piperidine](/img/structure/B5901618.png)
![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)
![5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)

![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B5901637.png)
![N'-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]succinamide](/img/structure/B5901640.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(4-isopropylpiperazin-1-yl)-3-oxopropan-1-amine](/img/structure/B5901655.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]methanamine](/img/structure/B5901663.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5901687.png)
